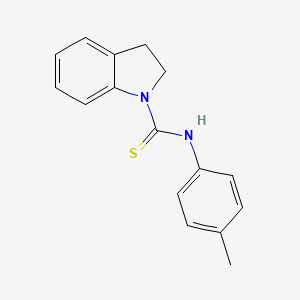
Indolinyl((4-methylphenyl)amino)methane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Indolinyl((4-methylphenyl)amino)methane-1-thione is C16H16N2S . Its molecular weight is 268.38 .Physical And Chemical Properties Analysis
The physical and chemical properties of Indolinyl((4-methylphenyl)amino)methane-1-thione, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Indolinyl compounds are utilized in chemical synthesis. For instance, a one-pot route was developed for synthesizing novel spiro [indolin–oxadiazol] derivatives via 1,3-dipolar cycloaddition reactions of nitrile oxides and isatin imine. This approach yields products in good yields and is confirmed using various spectral data, highlighting the compound's role in creating structurally complex molecules (Souzangarzadeh, 2016).
- The compound 1-Amino-5-(4-methylbenzoyI)-4-(4-methylphenyl) pyrimidine-2(1H)-thione reacts with various isothiocyanates under different conditions to yield N,N-disubstituted thioureas. These reactions are characterized by spectroscopic measurements, showing the compound's versatility in synthesizing pyrimidine derivatives with potential pharmacological properties (Önal, Atli, & Ilhan, 2009).
Anticancer Applications
- Indolinyl compounds have been studied for their anticancer properties. For example, bis(3'-indolyl)methane (DIM) and its analogs, including those based on indolinyl structures, have shown cytotoxicity against various cancer cell lines. These compounds modulate multiple signaling pathways, have antiangiogenic activities, and can induce apoptosis, demonstrating their potential as multi-targeted anticancer drugs (Safe, Papineni, & Chintharlapalli, 2008).
- Novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties, namely diethyl(substituted phenyl/heteroaryl)(2-(2-oxoindolin-3-ylidene)hydrazinyl)methylphosphonates derivatives, were synthesized using a green synthesis approach. These compounds showed in vitro anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents or leads for novel drug development (Tiwari et al., 2018).
Antifungal and Anti-inflammatory Properties
- Indolinyl compounds like 1-phenyl-2,3-dimethylpyrazolin 5-thione derivatives (PDPT, DTM, DTMM) showed antifungal activity against skin disease-causing fungi. This finding suggests the compound's potential application in treating fungal infections (Bikkulova, Ivanov, & Medvedeva, 1986).
- Some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones synthesized from reactions involving indoline showed significant anti-inflammatory activity. This suggests the potential therapeutic application of indolinyl compounds in treating inflammation-related conditions (Amir, Javed, & Kumar, 2008).
Mecanismo De Acción
As a tyrosine kinase inhibitor, Indolinyl((4-methylphenyl)amino)methane-1-thione likely works by blocking the action of an enzyme called tyrosine kinase, which is involved in the growth and spread of cancer cells.
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-6-8-14(9-7-12)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDYMFKZJUAVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolinyl((4-methylphenyl)amino)methane-1-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2570330.png)
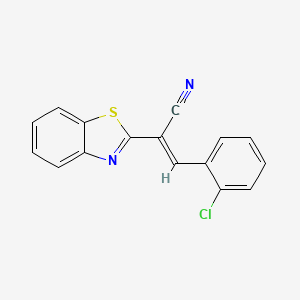

![4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2570336.png)
![2-Chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2570340.png)
![7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570341.png)

![2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2570345.png)
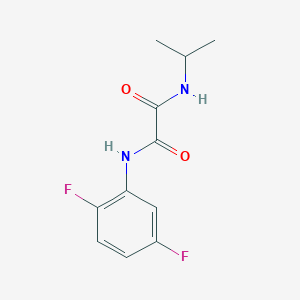
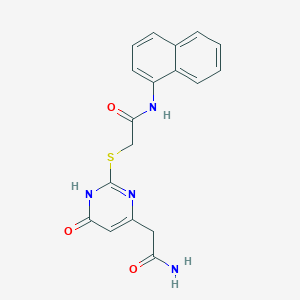
![3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2570349.png)
![5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2570350.png)
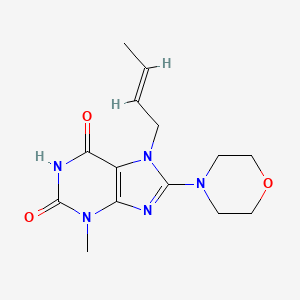
![Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2570352.png)